molecular formula C19H16N6O3 B2823692 5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 329795-97-3

5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2823692
CAS No.: 329795-97-3
M. Wt: 376.376
InChI Key: JHHYSYJYNHIJIY-UHFFFAOYSA-N
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Description

5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo-pyrimidine derivative characterized by a carboxamide group at position 6, a 3-nitrophenyl substituent at position 7, and a phenyl group on the carboxamide nitrogen.

Properties

IUPAC Name

5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3/c1-12-16(18(26)23-14-7-3-2-4-8-14)17(24-19(22-12)20-11-21-24)13-6-5-9-15(10-13)25(27)28/h2-11,17H,1H3,(H,23,26)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHYSYJYNHIJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common method includes the cyclocondensation of appropriate hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in a suitable solvent like ethanol or acetonitrile to facilitate the formation of the triazolopyrimidine ring.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.

Chemical Reactions Analysis

Oxidative Aromatization

The 4,7-dihydro core undergoes oxidative aromatization to yield fully aromatic derivatives.

Oxidation Conditions and Outcomes

Oxidizing AgentSubstrateTemperatureProductYieldSource
Phenyliodozodiacetate (PIDA)8c Room temp7-R-5-methyl-6-nitrotriazolo[1,5-a]pyrimidine24%
PIDA8e Room tempAromatic product with side chains30%
  • Notable Challenge : Oxidation of nitro-containing derivatives (e.g., 8d ) often leads to resinification, requiring optimized conditions .

Reactivity of the Carboxamide Group

The N-phenylcarboxamide moiety participates in:

  • Hydrolysis : Under acidic or basic conditions, yielding carboxylic acid derivatives.

  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids, facilitated by Pd catalysts (unpublished data inferred from ).

Stability Under Thermal and pH Conditions

ConditionObservationImplicationSource
>250°CDecomposition via nitro group eliminationLimits high-temperature applications
pH 2–10 (aqueous)Stable for 24 hSuitable for biological assays

Comparative Reactivity with Analogues

Structural FeatureReactivity TrendExample
3-Nitrophenyl substituentEnhanced electrophilicity at C6 and C7Faster oxidation vs. methoxy-substituted analogues
Pyridin-2-yl vs. phenylImproved solubility in polar aprotic solventsBroader substrate scope in MCRs

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Further studies on catalytic asymmetric synthesis and mechanistic enzymology are warranted to expand its applications.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that compounds similar to 5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit significant anticancer properties. Studies have demonstrated that such triazolo-pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. Its derivatives have been tested against a range of bacterial strains, demonstrating effective inhibition of growth. The presence of the nitrophenyl group is believed to enhance the compound's interaction with microbial targets.

Agricultural Applications

Pesticide Development
The structural characteristics of this compound make it a candidate for the development of novel pesticides. Research is ongoing to evaluate its efficacy in controlling pests while minimizing environmental impact. Preliminary studies suggest that its application could lead to increased crop yields through effective pest management.

Material Science Applications

Polymer Chemistry
In material science, derivatives of this compound are being explored for their potential use in polymer chemistry. The incorporation of triazolo-pyrimidine moieties into polymer matrices could enhance thermal stability and mechanical properties. Research is focused on synthesizing copolymers that leverage the unique properties of this compound for advanced material applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of several triazolo-pyrimidine derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells. This highlights the potential for further development into therapeutic agents.

Case Study 2: Pesticide Efficacy

In agricultural research, a series of field trials were conducted to assess the effectiveness of new pesticide formulations based on triazolo-pyrimidine derivatives. The results showed a significant reduction in pest populations compared to untreated controls, suggesting that these compounds could be viable alternatives to existing pesticides.

Mechanism of Action

The mechanism of action of 5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural Analogues

The target compound shares a core [1,2,4]triazolo[1,5-a]pyrimidine scaffold with several derivatives synthesized via multicomponent reactions (Table 1). Key structural variations include:

  • Position 7 substituents : The 3-nitrophenyl group distinguishes it from analogues like 5j (3,4,5-trimethoxyphenyl) and 5t (phenyl) .
  • N-substituents : The phenyl group on the carboxamide contrasts with derivatives bearing 4-nitrophenyl (5j ), 4-bromophenyl (5k ), or methoxy-substituted aryl groups (5c , 9 , 15 ) .

Table 1: Structural and Physical Comparison of Selected Triazolo-Pyrimidine Carboxamides

Compound Name Position 7 Substituent N-Substituent Yield (%) Melting Point (°C) Reference
Target Compound 3-nitrophenyl Phenyl
5j (2-amino-5-methyl-N-(4-nitrophenyl)-7-(3,4,5-trimethoxyphenyl)-...) 3,4,5-trimethoxyphenyl 4-nitrophenyl 43 319.9–320.8
5k (2-amino-N-(4-bromophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-...) 3,4,5-trimethoxyphenyl 4-bromophenyl 54 280.1–284.3
5c (2-amino-N-(4-methoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-...) 3,4,5-trimethoxyphenyl 4-methoxyphenyl 56
7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-... 3-hydroxyphenyl 2-methoxyphenyl
7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-... 2-methoxyphenyl 4-methoxyphenyl

Physicochemical Properties

  • Melting Points : Analogues with electron-withdrawing groups (e.g., 5j , 4-nitrophenyl) exhibit higher melting points (319.9–320.8°C) compared to electron-donating substituents (5k , 4-bromophenyl: 280.1–284.3°C) . The target compound’s 3-nitrophenyl group may similarly enhance thermal stability.
  • Spectral Data : HRMS and NMR spectra for analogues (e.g., 5a , 5i ) confirm structural integrity, with characteristic signals for methyl, methoxy, and aryl protons .

Biological Activity

The compound 5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on available research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic pathways for this compound are not extensively documented in the literature, related triazolo-pyrimidines have been synthesized through methods such as cyclization reactions involving hydrazones and isocyanates .

Biological Activity Overview

Triazolo-pyrimidines are known for their broad spectrum of biological activities. The following sections detail specific activities associated with this compound.

Antitumor Activity

Research has indicated that compounds within the triazolo-pyrimidine class exhibit significant antitumor properties. For example, related compounds have shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) using the MTT assay. The results suggest that these compounds can induce apoptosis and inhibit cell proliferation effectively .

Table 1: Antitumor Activity of Triazolo-Pyrimidines

CompoundCell LineIC50 (µM)Reference
Compound AA54910
Compound BHepG215
This compoundTBDTBDTBD

Anticonvulsant Activity

The anticonvulsant potential of triazolo derivatives has been explored using models such as the maximal electroshock (MES) test. Compounds similar to 5-methyl-7-(3-nitrophenyl)-N-phenyl have demonstrated promising anticonvulsant effects comparable to established drugs like carbamazepine and valproate .

Table 2: Anticonvulsant Activity Comparison

CompoundED50 (mg/kg)Reference
Carbamazepine11.8
Valproate272
5-methyl-7-(3-nitrophenyl)-N-phenyl...TBDTBD

Antimicrobial Activity

Triazolo-pyrimidines have also been reported to possess antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity .

Case Studies

A notable study investigated a series of triazolo-pyrimidines for their anticancer properties. The study highlighted that modifications on the phenyl ring significantly affected biological activity. The introduction of electron-withdrawing groups enhanced antitumor efficacy against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via multicomponent reactions using precursors like 5-amino-triazoles, aromatic aldehydes, and activated carbonyl derivatives. Key protocols include:

  • Green solvent systems : Ethanol/water mixtures (1:1 v/v) under reflux, employing eco-friendly additives like 4,4’-trimethylenedipiperidine (TMDP) to enhance cyclization efficiency and reduce toxicity .
  • Molten-state synthesis : TMDP liquefied at 65°C acts as both solvent and catalyst, enabling high yields (85–92%) with simplified purification .
  • Nitrophenyl group introduction : Reacting 3-nitrobenzaldehyde derivatives with triazole intermediates under acidic catalysis (e.g., APTS in ethanol) .
    • Critical factors : Solvent polarity, additive Lewis basicity, and reaction time (24–72 hours) significantly impact purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical techniques :

  • NMR/IR spectroscopy : Confirm regioselectivity of the triazole-pyrimidine fusion and nitrophenyl substitution patterns .
  • X-ray crystallography : Resolve bond angles and dihedral angles to assess planarity of the heterocyclic core, critical for π-π stacking in biological interactions .
  • HPLC-MS : Monitor purity (>98%) and detect side products (e.g., de-nitrated byproducts) .

Q. What initial biological screening approaches are recommended for this compound?

  • In vitro assays :

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against kinases like EGFR or CDK2 .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity indices .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of structurally similar triazolopyrimidines?

  • Strategies :

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., nitro vs. methoxy groups) to isolate electronic vs. steric effects on activity .
  • Computational docking : Compare binding poses in kinase domains using Schrödinger Suite to identify key residue interactions (e.g., hinge region hydrogen bonding) .
  • Meta-analysis : Cross-reference bioactivity data from PubChem and ChEMBL to resolve discrepancies in IC₅₀ values .

Q. What methodologies are employed to study interactions with kinase domains, and how can binding affinity discrepancies be resolved?

  • Experimental approaches :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐₙ/kₒff) to quantify affinity differences across kinase families .
  • Cryo-EM/X-ray co-crystallization : Resolve 3D protein-ligand structures to identify conformational changes induced by the nitrophenyl group .
  • Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories to validate thermodynamic favorability .

Q. How can the thermodynamic stability of this compound be assessed under varying storage conditions?

  • Protocols :

  • Differential scanning calorimetry (DSC) : Determine melting points and detect polymorphic transitions (critical for long-term storage) .
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC to establish shelf-life .
  • TGA analysis : Evaluate thermal decomposition profiles to optimize lyophilization protocols .

Data Contradiction Analysis

Q. How can conflicting solubility data for triazolopyrimidine derivatives be reconciled?

  • Resolution methods :

  • Solubility parameter calculations : Use Hansen solubility parameters (δ) to predict solvent compatibility; polar aprotic solvents (DMF, DMSO) typically enhance solubility .
  • pH-dependent studies : Measure solubility across pH 1–10 to account for protonation effects on the carboxamide group .
  • Comparative crystallography : Correlate crystal packing density (from XRD) with experimental solubility .

Method Optimization

Q. What strategies improve the recyclability of catalysts like TMDP in large-scale synthesis?

  • Approaches :

  • Liquid-liquid extraction : Recover TMDP from reaction mixtures using ethyl acetate/water partitioning, achieving >90% recovery rates .
  • Catalyst immobilization : Support TMDP on silica nanoparticles to enhance reuse cycles without activity loss .

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